Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride
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Overview
Description
Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C9H10BrClFNO2 and its molecular weight is 298.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
The study of similar monofluorinated and brominated compounds includes the synthesis and structural characterization, highlighting their unique chemical properties. For instance, compounds such as 2-Amino-2-(2-fluorophenyl)acetic acid and others have been structurally characterized, revealing intricate details like planar acetate anions with a fluorophenyl group attached at specific dihedral angles and hydrogen bonding patterns. These characteristics are crucial for understanding their reactivity and potential applications in drug design and other fields (Burns & Hagaman, 1993).
Anticancer and Biological Activities
Related compounds have been synthesized and evaluated for their biological activities, including anticancer properties. For example, the synthesis of compounds with chloro and fluoro substituents has led to molecules with significant anticancer activity in vitro, showcasing the potential of these fluorinated and brominated compounds in drug development and therapeutic applications (Liu Ying-xiang, 2007).
Asymmetric Synthesis and Drug Development
The asymmetric synthesis of compounds, including those with fluorophenyl groups, plays a critical role in developing new pharmaceuticals. Such synthetic routes offer stereochemical control, enabling the creation of biologically active compounds with specific desired properties. These methods are foundational in developing new drugs with potential applications in treating various diseases (Salgado et al., 2019).
Advanced Materials and Chemical Reactions
The optimized synthesis of related compounds, including those with chlorophenyl groups, underlines the advancements in chemical synthesis techniques. These methods not only improve the yield and efficiency of chemical reactions but also enable the precise creation of compounds with specific functionalities required for materials science and nanotechnology applications (Wang Guo-hua, 2008).
Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It is known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is plausible that it may influence pathways involving aromatic compounds .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Based on its structure, it may interact with cellular components that have affinity for aromatic compounds, potentially influencing cellular processes .
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCGWDUKHEOGA-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=C(C=C(C=C1)F)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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